3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
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Overview
Description
The compound “3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups, including a bromobenzene, a pyridazine ring, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromobenzene ring, a pyridazine ring, and an amide group . The exact 3D structure would need to be determined through methods such as X-ray crystallography.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The bromine atom could be replaced by other groups through nucleophilic substitution reactions. The amide group could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could make the compound relatively heavy and possibly increase its boiling point compared to similar compounds without a halogen atom .Scientific Research Applications
Molecular Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing antipyrine derivatives, including compounds with similar bromo-benzamide structures. These compounds are synthesized in good yields and characterized using spectroscopic techniques. The molecular interactions, such as hydrogen bonding and π-interactions, play a significant role in stabilizing these compounds' structures. These findings are essential for understanding the chemical properties and potential applications of these compounds in medicinal chemistry and materials science (Saeed et al., 2020).
Antimicrobial and Antifungal Activities
Some derivatives have been evaluated for their antimicrobial and antifungal activities, showing significant potential as novel antimicrobial agents. The synthesis of new quinazolinones and their testing against various microbial strains highlight the biological relevance of these compounds. The antimicrobial activity correlates with the presence of bromo- and other halogen substitutions, suggesting a pathway for developing new antimicrobial drugs with enhanced efficacy (Patel et al., 2006).
Antioxidant Properties
Research into pyrimidine derivatives, including those with bromo-benzamide components, has shown that these compounds possess significant antioxidant properties. The studies involving DFT calculations and various in vitro antioxidant tests indicate that specific derivatives can effectively scavenge free radicals, suggesting their potential use in developing antioxidant therapies (Akbas et al., 2018).
Pharmacological Potential
The synthesis of oxazol-5(4H)-ones with bromo-benzamide structures has been explored, indicating these compounds' potential pharmacological applications. Experimental studies have assessed their cytotoxicity and antimicrobial activities, revealing their efficacy against certain organisms. This research opens avenues for the development of novel pharmacological agents based on these molecular frameworks (Rosca, 2020).
Mechanism of Action
Properties
IUPAC Name |
3-bromo-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c1-22-17(23)10-9-16(21-22)14-7-2-3-8-15(14)20-18(24)12-5-4-6-13(19)11-12/h2-11H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDSRUAMKCHQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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